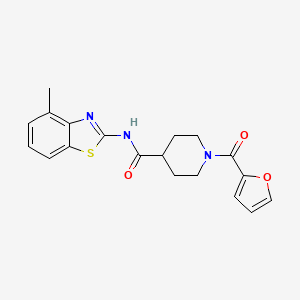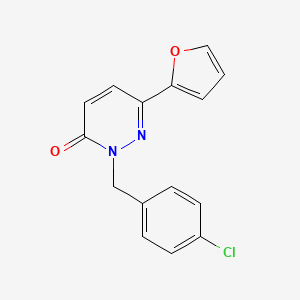![molecular formula C18H27N3O2 B5304161 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol, also known as DT-010, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using a number of different methods, and its mechanism of action has been explored in depth. In
作用机制
The mechanism of action of 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and neurodegeneration. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the protection of neurons from oxidative stress. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has a number of advantages for lab experiments, including its high purity and stability, and its potent activity against cancer cells and neurodegeneration. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, and its potential toxicity at high doses.
未来方向
There are a number of potential future directions for research on 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol. One area of interest is the development of new synthetic methods for this compound that may improve yield and purity. Another area of interest is the investigation of the potential therapeutic applications of this compound in animal models of cancer and neurodegenerative diseases. Additionally, the development of new analogs of this compound may lead to the discovery of compounds with even greater potency and selectivity for cancer cells and neurons.
合成方法
2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has been synthesized using a number of different methods, including the reaction of 2-hydroxy-6-methylbenzoic acid with 1,4-dimethyl-1,4,9-triaza-spiro[5.5]undecane-9-carbonyl chloride. Other methods include the reaction of 2-hydroxy-6-methylbenzoic acid with 1,4-dimethyl-1,4,9-triaza-spiro[5.5]undecane-9-carboxylic acid, followed by the conversion of the resulting acid to the corresponding acid chloride. The synthesis of this compound has been optimized for high yield and purity, and the compound has been extensively characterized using a variety of analytical techniques.
科学研究应用
2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In vitro studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)-(2-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-5-4-6-15(16(14)22)17(23)21-9-7-18(8-10-21)13-19(2)11-12-20(18)3/h4-6,22H,7-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBVIRUPFHNWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC3(CC2)CN(CCN3C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)


![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)
![(4S)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5304116.png)





![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![ethyl 1-[2-(3-butoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304169.png)
